molecular formula C12H12N2O B14341679 4-tert-Butoxybenzene-1,2-dicarbonitrile CAS No. 106144-19-8

4-tert-Butoxybenzene-1,2-dicarbonitrile

Cat. No.: B14341679
CAS No.: 106144-19-8
M. Wt: 200.24 g/mol
InChI Key: XXEYKQNKBBPYGF-UHFFFAOYSA-N
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Description

4-tert-Butoxybenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C12H12N2 It is characterized by a benzene ring substituted with a tert-butoxy group and two cyano groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butoxybenzene-1,2-dicarbonitrile typically involves the reaction of 4-tert-butylbenzene with suitable nitrile sources under specific conditions. One common method involves the use of para-chlorophenol and isobutene as starting materials, with a catalyst such as brimstone acid and an assistant like triethyl ammonia chloride. The reaction is carried out under normal temperature conditions using solvents like benzene, toluene, or dimethyl benzene .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for higher yield and purity, with careful control of reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

4-tert-Butoxybenzene-1,2-dicarbonitrile can be compared with other similar compounds, such as:

Uniqueness

The presence of both tert-butoxy and cyano groups in this compound makes it unique, providing distinct chemical properties and reactivity compared to other similar compounds.

Conclusion

This compound is a compound of significant interest due to its unique structure and versatile applications in various fields

Properties

CAS No.

106144-19-8

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C12H12N2O/c1-12(2,3)15-11-5-4-9(7-13)10(6-11)8-14/h4-6H,1-3H3

InChI Key

XXEYKQNKBBPYGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)C#N)C#N

Origin of Product

United States

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